

# Comprehensive Technical Guide: Fulacimstat (BAY 1142524) as a Selective CMA1 Chymase Inhibitor

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## Compound Focus: Fulacimstat

CAS No.: 1488354-15-9

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## Executive Summary

**Fulacimstat (BAY 1142524)** represents a first-in-class, potent and selective small molecule inhibitor of the serine protease **chymase (CMA1)** with a novel mechanism of action. Originally developed for cardiac fibrotic remodeling, recent research has revealed its significant potential as a **profibrinolytic agent** for thrombotic disorders with a potentially superior safety profile compared to current antithrombotic therapies. This comprehensive technical review details the discovery, optimization, mechanistic characterization, and experimental applications of **fulacimstat**, providing researchers and drug development professionals with essential data and methodologies for further investigation in this emerging field. The compound demonstrates **exceptional selectivity** across serine proteases and has proven safe in clinical trials, positioning it as a promising candidate for conditions where thrombosis resolution is needed without increased bleeding risk [1] [2] [3].

## CMA1 Biology and Disease Relevance

## Fundamental Biochemistry and Physiological Functions

- **Protein Classification:** Chymase (CMA1) is a **chymotrypsin-like serine protease** encoded by the CMA1 gene in humans (Ensembl ID: ENSG00000092009) and is primarily stored within and released by **mast cells** upon activation. The enzyme has a molecular weight of approximately 27.3 kDa and exhibits **endopeptidase activity** as its primary molecular function [4] [5].
- **Subcellular Localization:** CMA1 is predominantly located within **secretory granules** of mast cells and is released into the **extracellular space** upon degranulation. This compartmentalization is crucial for its regulated activity, as it is rapidly inhibited by circulating serine protease inhibitors in plasma [5] [6].
- **Biological Substrates and Functions:** CMA1 plays multifaceted roles in physiological and pathological processes through its proteolytic activity on numerous substrates:
  - **Vasoactive Peptide Generation:** Serves as the primary enzyme for **angiotensin II conversion** from angiotensin I in cardiac and vascular tissues, independent of the angiotensin-converting enzyme (ACE) pathway [1] [5]
  - **Extracellular Matrix Remodeling:** Degrades matrix components including **fibronectin** and activates **pro-matrix metalloproteinases** (pro-MMP-9 and pro-MMP-2) [2]
  - **Inflammatory Mediator Processing:** Activates **IL-1 $\beta$**  and converts **big endothelin-1** to its active form [1]
  - **Plasmin Inactivation:** Recently discovered role in cleaving and inactivating **plasmin** within thrombi, representing a novel mechanism in thrombosis regulation [1] [2]

## Pathophysiological Implications and Therapeutic Rationale

The involvement of CMA1 in diverse disease processes has established it as a compelling therapeutic target:

- **Cardiovascular Pathologies:** CMA1-positive mast cells are significantly increased in **heart failure, myocardial infarction, ischemic heart disease, and abdominal aortic aneurysms**. The enzyme contributes directly to **adverse cardiac remodeling** through angiotensin II production and TGF- $\beta$  activation, promoting cardiac fibrosis and hypertrophy [1] [6].
- **Fibrotic Disorders:** CMA1 activation plays key roles in **diabetic nephropathy, polycystic kidney disease, idiopathic interstitial fibrosis, hepatic cirrhosis**, and other chronic fibrotic conditions through its effects on extracellular matrix degradation and cytokine activation [1].

- **Respiratory and Inflammatory Diseases:** Increased CMA1 activity has been documented in **asthma**, **chronic obstructive pulmonary disease**, **atopic dermatitis**, and **Crohn's disease**, where it contributes to tissue remodeling and inflammation persistence [1].
- **Thrombotic Disorders:** The recent discovery that CMA1 **inactivates plasmin** within fibrin-rich clots has revealed its crucial role in **thrombus stabilization**. This finding has spurred significant interest in CMA1 inhibition as a novel approach to promote fibrinolysis without disrupting hemostasis, addressing a major limitation of current anticoagulant therapies [1] [2] [3].

## Fulacimstat Discovery and Optimization

### Hit Identification and Lead Generation

The discovery journey of **fulacimstat** began with a high-throughput screening campaign of over **2.5 million compounds** from the Bayer compound library using recombinant human chymase and a fluorogenic angiotensin-based substrate. The screening identified **291 initial hits**, with compound 1 emerging as a promising starting point despite modest human chymase inhibitory activity ( $IC_{50} = 2.2 \mu M$ ) due to its **improved potency against hamster chymase** ( $IC_{50} = 220 \text{ nM}$ ), favorable selectivity profile against other serine proteases, and promising physicochemical properties [1].

Table 1: Initial Hit Characterization and Early Structure-Activity Relationship

Compound	Structural Features	Human Chymase $IC_{50}$	Hamster Chymase $IC_{50}$	Key Observations
1 (Hit)	1,2,4-triazin-dione core, 3-trifluorobenzyl R-3-, carboxylic acid R-2-	2.2 $\mu M$	220 nM	Favorable selectivity, good physicochemical profile
4	Para-fluoro addition on benzylic group	>30 $\mu M$	N/A	Dramatic activity loss, indicating steric sensitivity

Compound	Structural Features	Human Chymase IC <sub>50</sub>	Hamster Chymase IC <sub>50</sub>	Key Observations
6	Tetrazolyl replacement of carboxylic acid	~μM range	N/A	Acid bioisostere tolerated
7	Pyrimidin-2,4-dione (uracil) core	Comparable to 1	N/A	Core switch maintained activity
8	Uracil core with ortho-substituent	Improved potency	N/A	Enhanced activity, good Caco-2 permeability (P <sub>app</sub> ~422 nm/s), excellent metabolic stability

Early structure-activity relationship (SAR) investigations revealed a **steep SAR profile**, particularly for substitutions at the R<sup>3</sup> position (4-position of the triazindione ring). The critical nature of the binding interaction was subsequently explained by X-ray crystallography, which demonstrated that the **trifluorobenzyl group** occupies the **lipophilic S1 pocket** of the enzyme, while the **carboxylic acid and adjacent carbonyl** form hydrogen bonds with Lys192. This binding mode explained the significant activity loss observed with even minor structural modifications at the R<sup>3</sup> position [1].

## Lead Optimization and Candidate Selection

The optimization campaign focused on the **uracil core scaffold** (pyrimidin-2,4-dione) due to its synthetic accessibility and comparable activity to the original triazindione hit. Strategic modifications addressed multiple parameters:

- **Synthetic Strategy:** Two primary synthetic routes were developed: (1) early introduction of the aniline R<sup>1</sup> group followed by uracil ring construction and N<sup>3</sup> alkylation, and (2) late-stage introduction of R<sup>1</sup> via Chan-Lam coupling, providing flexibility for SAR exploration [1].
- **SAR Optimization:** Comprehensive exploration of all substituents established that small lipophilic ortho-substituents adjacent to the trifluoromethyl group enhanced potency, consistent with the available space observed in the S1 pocket from crystallographic data [1].

- **Physicochemical and DMPK Optimization:** The lead candidate **fulacimstat** emerged from this optimization process with balanced properties including **good membrane permeability**, **low efflux ratio** (0.39 in Caco-2), and **excellent metabolic stability** (hepatocyte CL 0.26 L/(h·kg) in rats) [1].

The resulting clinical candidate, **fulacimstat**, features a **uracil core** with optimized substituents that confer potent chymase inhibition ( $IC_{50} = 4$  nM), excellent selectivity against other serine proteases (>500-fold selectivity versus plasmin, plasma kallikrein, thrombin, tPA, factor Xa, and factor XIa), and favorable drug-like properties suitable for oral administration [1] [2].

## Biochemical and Functional Characterization

### In Vitro Pharmacological Profile

**Fulacimstat** demonstrates a highly selective inhibition profile against human chymase with minimal off-target activity against related serine proteases:

Table 2: Selectivity Profile of **Fulacimstat** Against Serine Proteases

Enzyme Target	IC <sub>50</sub> Value	Selectivity Index (vs. Chymase)	Functional Implications
Chymase (CMA1)	4 nM	1-fold	Primary therapeutic target
Plasmin	>2 μM	>500-fold	Reduces bleeding risk concerns
Plasma Kallikrein	>2 μM	>500-fold	Minimizes inflammatory side effects
Thrombin	>2 μM	>500-fold	Preserves hemostatic function
Tissue Plasminogen Activator (tPA)	>2 μM	>500-fold	Allows combination therapy

Enzyme Target	IC <sub>50</sub> Value	Selectivity Index (vs. Chymase)	Functional Implications
Factor Xa	>2 μM	>500-fold	Maintains coagulation cascade
Factor XIa	>2 μM	>500-fold	Preserves intrinsic pathway

The exceptional selectivity profile of **fulacimstat** is particularly advantageous for its application in thrombotic disorders, as it **preserves normal hemostatic mechanisms** while specifically targeting the plasmin-inactivating function of chymase within thrombi [2].

## Ex Vivo and In Vivo Evidence

- **Human Blood Clot Thrombolysis:** In halo-shaped human blood clots, recombinant human chymase (rCMA-1) induced **concentration-dependent fibrinolysis resistance** when treated with recombinant tPA. **Fulacimstat** completely reversed this antifibrinolytic effect, accelerating clot dissolution in a manner that was dependent on plasmin activity, as demonstrated by reversal with the plasminogen/plasmin inhibitor BAY 1214237 [2].
- **Human Thrombus Activity:** Direct measurement of chymase activity in thrombi collected from thrombectomy patients confirmed **fulacimstat-sensitive enzymatic activity** in human pathological specimens, validating the relevance of the target in clinical thrombosis [2].
- **Cardiac Surgery Applications:** Research investigating pericardial fluid after cardiac surgery revealed early chymase activation (within 4 hours post-surgery) that correlated with clinical outcomes. Interestingly, **chymase activity did not differ** between on-pump and off-pump procedures, suggesting that the inflammatory response rather than cardiopulmonary bypass itself drives chymase activation. Compartmentalization of chymase within **extracellular vesicles** protected it from circulating inhibitors and facilitated cardiac uptake with associated cardiomyocyte damage, effects prevented by chymase inhibition [6].

## Therapeutic Applications and Clinical Implications

## Evolution of Clinical Indications

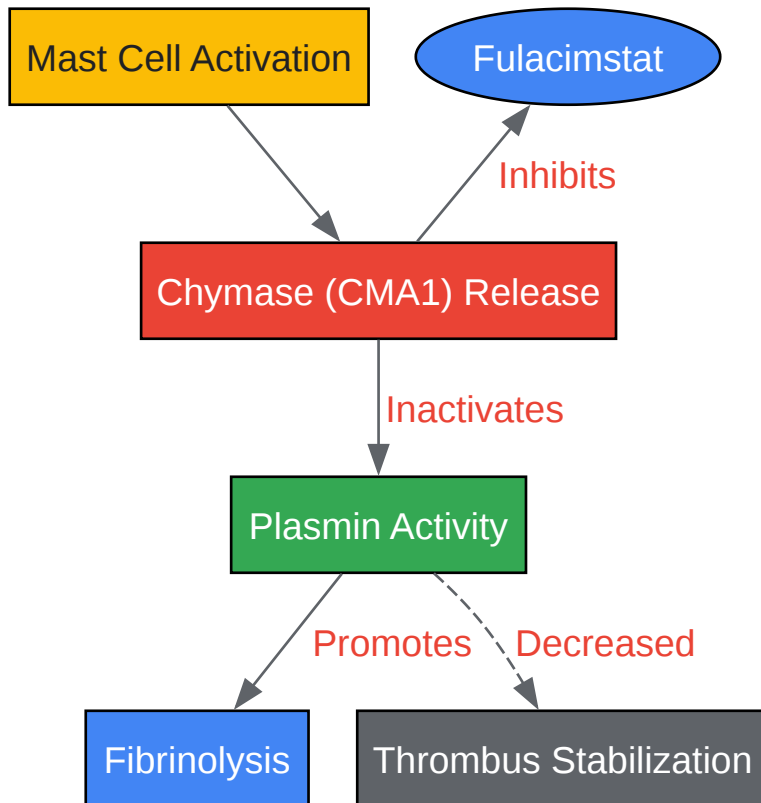
The therapeutic focus for **fulacimstat** has undergone a significant transformation based on emerging biological insights:

- **Original Indication - Cardiac Remodeling:** **Fulacimstat** was initially developed for **preventing adverse cardiac remodeling** following myocardial infarction, based on chymase's documented roles in angiotensin II production and TGF- $\beta$  activation in the heart. However, clinical trials (NCT02452515) in patients with left-ventricular dysfunction did not demonstrate sufficient efficacy in this indication, despite establishing the compound's safety and tolerability profile [1] [4] [3].
- **Emerging Indication - Thrombotic Disorders:** The discovery that chymase **inactivates plasmin** within thrombi has revitalized interest in **fulacimstat** for acute thrombosis settings. This novel mechanism positions chymase inhibitors as potentially **revolutionary profibrinolytic agents** that could overcome the bleeding risk limitations of current anticoagulant and thrombolytic therapies [1] [2] [3].

## Potential Clinical Applications in Thrombosis

- **Venous Thromboembolism:** Preclinical evidence demonstrates that chymase inhibition prevents thrombus stabilization in deep vein thrombosis models without prolonging bleeding time, suggesting potential for **safer treatment of DVT** [2].
- **Acute Ischemic Stroke:** The ability to promote vessel recanalization without increased intracranial bleeding risk could position **fulacimstat** as a **transformative therapy for acute stroke**, potentially expanding the treatment window beyond current tPA limitations [1].
- **Pulmonary Embolism:** The profibrinolytic effects of chymase inhibition may offer a **low-bleeding-risk alternative** for pulmonary embolism resolution, particularly in patients with contraindications to current thrombolytics [1] [3].
- **Adjunctive Therapy with Anticoagulants:** The distinct mechanism of action suggests potential for **combination therapy** with direct oral anticoagulants (DOACs) to enhance clot resolution while maintaining DOACs' preventive benefits [2].

The mechanistic distinction between chymase inhibition and conventional anticoagulants is visually represented in the following pathway diagram:



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*Figure 1: Mechanism of Chymase Inhibition in Thrombus Resolution. **Fulacimstat** prevents chymase-mediated plasmin inactivation within thrombi, preserving endogenous fibrinolysis without directly affecting coagulation factors.*

## Experimental Methodologies

### Key Assay Protocols

#### 5.1.1 Human Blood Clot Thrombolysis Assay

This high-throughput assay enables evaluation of chymase inhibitors' profibrinolytic effects in human whole blood systems:

- **Clot Formation:**

- Collect human whole blood in sodium citrate (3.2% w/v)
- Add 20  $\mu$ L blood samples to 96-well plates containing **31.2 mM CaCl<sub>2</sub>** for recalcification
- Include recombinant human chymase (rCMA-1, typically 1  $\mu$ M) for inhibition studies
- Incubate at 37°C for 30 minutes to form **halo-shaped clots** with empty centers [2]

- **Thrombolysis Measurement:**

- Add test compounds (**fulacimstat**, 1-100  $\mu$ M) and/or recombinant tPA
- Monitor clot lysis continuously by measuring **absorbance increase** from released red blood cells
- Calculate percentage fibrinolysis over time (typically 2-4 hours) [2]

- **Pathway Validation:**

- Employ specific inhibitors: **fulacimstat** for chymase dependence, BAY 1214237 for plasminogen/plasmin dependence
- Confirm mechanism through concentration-response relationships [2]

#### 5.1.2 Chymase Activity Measurement in Tissue Homogenates

This protocol enables quantification of chymase activity in biological samples, including human thrombi:

- **Sample Preparation:**

- Homogenize tissue samples (thrombi, cardiac tissue) in **10 volumes (v/v) of 20 mM PBS** (pH 7.4) with 0.5 mg/mL BSA
- Use glass-Teflon homogenizer for consistent disruption
- Centrifuge at 18,000 $\times$ g at 4°C for 30 minutes
- Collect supernatant for immediate assay or storage at 4°C [2]

- **Enzymatic Activity Assessment:**

- Incubate 30  $\mu$ L supernatant with **fluorogenic substrate Abz-HPFHL-Lys(Dnp)-NH<sub>2</sub>**
- Include **fulacimstat** (10  $\mu$ M) in parallel samples to determine chymase-specific activity
- Measure fluorescence continuously (excitation/emission typically 320-360/420-460 nm)
- Calculate activity using standard curve and express as fmol/mg/min [2]

#### 5.1.3 Radiometric Angiotensin Conversion Assay

This specialized method specifically measures chymase-specific angiotensin generation activity:

- **Reaction Setup:**

- Pre-incubate samples (tissue homogenates, biological fluids) with inhibitor cocktail:
  - **Chymostatin (50 μM)** for chymase inhibition
  - **Lisinopril (50 μM)** for ACE inhibition
  - Additional inhibitors for neprilysin, ACE2, aminopeptidases, carboxypeptidases, cysteine proteases
- Add radiolabeled <sup>125</sup>I-**Ang-(1-12)** substrate
- Incubate at 37°C for 2 hours [6]

- **Product Analysis:**

- Terminate reaction with 1% phosphoric acid
- Centrifuge at 28,000×g for 20 minutes
- Filter supernatants through 0.2 μm PVDF membrane
- Separate metabolites by **HPLC C-18 reverse-phase chromatography**
- Quantify angiotensin peptide products by radiometric detection [6]

## Experimental Design Considerations

- **Species Selectivity:** Early screening should include multiple species (human, hamster, dog) due to significant **species-specific potency variations** observed during **fulacimstat** development [1]
- **Plasmin Inhibition Controls:** Always include plasminogen/plasmin inhibitors (e.g., BAY 1214237) to confirm that profibrinolytic effects are **plasmin-dependent** [2]
- **Extracellular Vesicle Studies:** When investigating chymase in biological fluids, consider **EV isolation protocols** to evaluate the protected enzyme fraction that avoids circulating inhibitors [6]

## Conclusion and Future Directions

**Fulacimstat** represents a compelling case study in drug development, where an initial clinical indication that showed limited promise has been revitalized by fundamental discoveries in biological mechanism. The compound's **excellent selectivity profile**, **established safety in clinical trials**, and **novel mechanism of action** position it as a promising therapeutic candidate for thrombotic disorders. The experimental methodologies detailed in this review provide researchers with robust tools for further investigating chymase

biology and evaluating novel inhibitors. Future research directions should focus on **combination therapies** with existing anticoagulants, expansion into **acute thrombosis settings**, and exploration of **dosing strategies** that optimize the profibrinolytic effects while maintaining the exceptional safety profile that distinguishes chymase inhibition from conventional antithrombotic approaches.

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